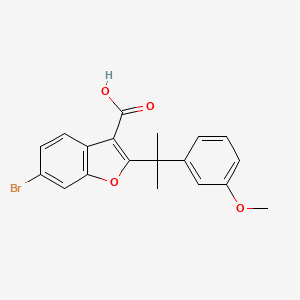
6-Brom-2-(2-(3-Methoxyphenyl)propan-2-yl)benzofuran-3-carbonsäure
Übersicht
Beschreibung
6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acid, also known as 6-Bromo-2-methyl-3-phenyl-2-benzofuran-3-carboxylic acid, is a versatile compound used in many scientific and industrial applications. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 6-Bromo-2-methyl-3-phenyl-2-benzofuran-3-carboxylic acid has a molecular formula of C14H11BrO3 and a molecular weight of 306.14 g/mol. It is a widely used reagent in organic synthesis and is also used in the pharmaceutical and agricultural industries.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranverbindungen, einschließlich der genannten Verbindung, haben starke biologische Aktivitäten wie Antitumoraktivität gezeigt. Beispielsweise haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt .
Antibakterielle Aktivität
Die Verbindung kann auch antibakterielle Eigenschaften haben. Die 5- oder 6-Position des Kerns kann unsubstituiert sein, und Substituenten mit Halogenen, Nitro- und Hydroxylgruppen haben ebenfalls eine potente antibakterielle Aktivität gezeigt .
Antioxidative Aktivität
Benzofuranverbindungen sind bekannt für ihre antioxidativen Aktivitäten . Das bedeutet, dass sie potenziell schädliche freie Radikale im Körper neutralisieren können, was zur Vorbeugung verschiedener Krankheiten beitragen kann.
Antivirale Aktivität
Benzofuranverbindungen haben antivirale Aktivitäten gezeigt . Beispielsweise hat eine kürzlich entdeckte neuartige makrocyclische Benzofuranverbindung eine Anti-Hepatitis-C-Virus-Aktivität und wird voraussichtlich ein wirksames Therapeutikum für die Hepatitis-C-Krankheit sein .
Antifungal Aktivität
Eine Reihe von neuartigen Benzofuran-Triazol-Hybriden wurde durch Klickchemie entwickelt und zeigte eine moderate bis zufriedenstellende antifungale Aktivität .
Verwendung in der organischen Synthese
Pinacolboronsäureester, die mit Benzofuranverbindungen verwandt sind, sind hochvalente Bausteine in der organischen Synthese . Sie werden häufig in der Suzuki-Miyaura-Kupplung verwendet, einer Art Kreuzkupplungsreaktion, die zur Synthese organischer Verbindungen eingesetzt wird .
Verwendung in der Arzneimittelentwicklung
Benzofuranverbindungen sind in höheren Pflanzen wie Asteraceae, Rutaceae, Liliaceae und Cyperaceae weit verbreitet . Die breite Palette klinischer Anwendungen von Benzofuranderivaten zeigt die vielfältigen pharmakologischen Aktivitäten dieser Verbindungsreihe, was sie für potenzielle Anwendungen als Medikamente attraktiv macht .
Verwendung als Liganden
Die Verbindung kann ein nützlicher Baustein für Tris [(pyridyl)methyl]aminliganden sein . Diese Liganden werden häufig in der Koordinationschemie und Katalyse verwendet .
Wirkmechanismus
Target of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects , suggesting that they may target cellular proliferation pathways.
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . The compound may interact with its targets in a manner that modulates their function, leading to downstream effects on cellular processes.
Biochemical Pathways
It’s known that benzofuran derivatives can influence various biochemical pathways, potentially including those involved in cell proliferation .
Result of Action
Some benzofuran derivatives have been shown to inhibit cell growth , suggesting that this compound may have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acidthyl-3-phenyl-2-benzofuran-3-carboxylic acid has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, including the Grignard reaction and Friedel-Crafts acylation reaction. It is also relatively inexpensive and can be stored at room temperature. However, it is insoluble in water and must be handled with care, as it is a strong irritant.
Zukünftige Richtungen
Given its wide range of applications, there are many potential future directions for 6-Bromo-2-(2-(3-methoxyphenyl)propan-2-yl)benzofuran-3-carboxylic acidthyl-3-phenyl-2-benzofuran-3-carboxylic acid. It could be used in the synthesis of more biologically active compounds, such as inhibitors of cyclooxygenase-2 (COX-2). It could also be used in the synthesis of chiral compounds, which are important in the study of stereochemistry. In addition, it could be used in the synthesis of polymers, which could be used for a variety of applications, such as drug delivery and tissue engineering. Finally, it could be used in the synthesis of materials for energy storage, such as lithium-ion batteries.
Eigenschaften
IUPAC Name |
6-bromo-2-[2-(3-methoxyphenyl)propan-2-yl]-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-19(2,11-5-4-6-13(9-11)23-3)17-16(18(21)22)14-8-7-12(20)10-15(14)24-17/h4-10H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYJTUTYBSEGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)C2=C(C3=C(O2)C=C(C=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142577 | |
| Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095616-86-5 | |
| Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095616-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzofurancarboxylic acid, 6-bromo-2-[1-(3-methoxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



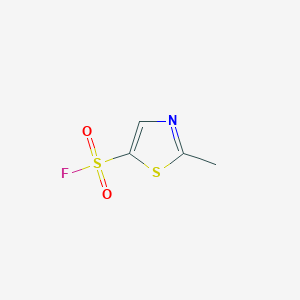
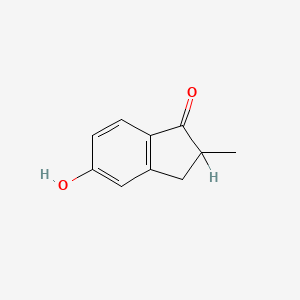
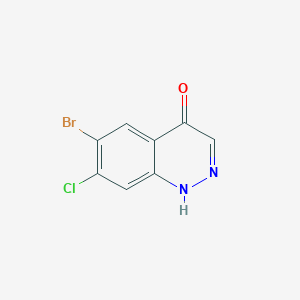
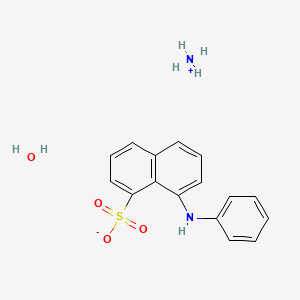
![1H-Azepine, 1-[2-(4-chlorophenoxy)ethyl]hexahydro-](/img/structure/B1653951.png)
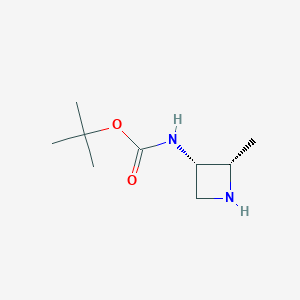
![4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine](/img/structure/B1653955.png)
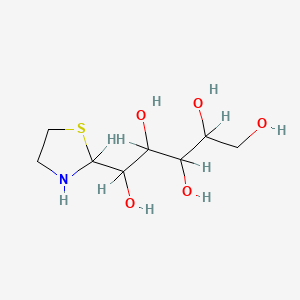
![2-Naphthalenol, 1-[(3-hydroxyphenyl)azo]-](/img/structure/B1653957.png)
![4-Iodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene](/img/structure/B1653959.png)
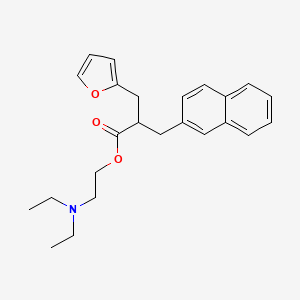
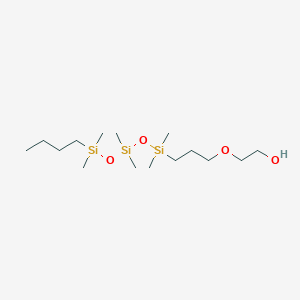

![4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile](/img/structure/B1653966.png)